H-Asp-OtBu
Overview
Description
H-Asp-OtBu, also known as (S)-3-amino-4-tert-butoxy-4-oxobutanoic acid, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a tert-butyl ester group, which provides protection to the carboxyl group during chemical reactions .
Scientific Research Applications
H-Asp-OtBu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is utilized in the development of peptide-based drugs.
Biological Studies: It serves as a model compound in studies of enzyme-substrate interactions and protein folding.
Industrial Applications: This compound is used in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
H-Asp-OtBu, also known as tert-butyl aspartate, is a derivative of the amino acid aspartic acid . Aspartic acid plays a crucial role in the biosynthesis of proteins and certain amino acids.
Mode of Action
As an aspartic acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
As an aspartic acid derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Safety and Hazards
H-Asp-OtBu may be harmful if inhaled, absorbed through skin, or swallowed. It may cause irritation to skin, eyes, and respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
H-Asp-OtBu, as an aspartic acid derivative, has been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Biochemical Analysis
Biochemical Properties
H-Asp-OtBu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides It interacts with various enzymes and proteins during these reactions
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role in peptide synthesis It may bind to biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It may interact with enzymes or cofactors in this pathway and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Asp-OtBu can be synthesized through several methods. One common approach involves the protection of the carboxyl group of aspartic acid using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the tert-butyl ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Asp-OtBu undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield aspartic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used.
Substitution: Reagents such as carbodiimides and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) are used.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be employed.
Major Products Formed
Hydrolysis: Aspartic acid.
Substitution: Various peptides and amides.
Oxidation and Reduction: Oxidized or reduced derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
L-Aspartic Acid: The parent compound of H-Asp-OtBu, lacking the tert-butyl ester group.
Fmoc-Asp-OtBu: A similar compound with an additional fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Boc-Asp-OtBu: Contains a tert-butoxycarbonyl (Boc) protecting group in addition to the tert-butyl ester.
Uniqueness
This compound is unique due to its specific protecting group, which provides stability and selectivity during chemical reactions. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCNJZIFKBDJQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of H-Asp(OtBu)-OtBu·HCl in synthesizing γ-PGAasp-CDDP?
A1: H-Asp(OtBu)-OtBu·HCl, a derivative of Aspartic acid, serves as a crucial linker molecule in the synthesis of γ-PGAasp-CDDP []. The research paper describes its use in an amidation reaction with poly-γ-glutamic acid (γ-PGA). This reaction forms the γ-PGA-asp conjugate, which then acts as a carrier for the anti-cancer drug Cisplatin (CDDP). Essentially, H-Asp(OtBu)-OtBu·HCl facilitates the conjugation of γ-PGA and CDDP, ultimately contributing to the formation of the target conjugate.
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